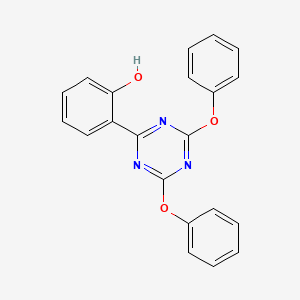
6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound that features a triazine ring and a cyclohexa-2,4-dien-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the reaction of cyanuric chloride with phenol derivatives under basic conditions.
Cyclohexa-2,4-dien-1-one Formation: The cyclohexa-2,4-dien-1-one moiety can be synthesized via a Diels-Alder reaction between a diene and a dienophile.
Coupling Reaction: The final step involves coupling the triazine ring with the cyclohexa-2,4-dien-1-one moiety using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy groups.
Reduction: Reduction reactions could target the triazine ring or the cyclohexa-2,4-dien-1-one moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In materials science, it could influence the properties of polymers or other materials through its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4,6-Diphenoxy-1,3,5-triazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one: can be compared with other triazine derivatives or compounds containing cyclohexa-2,4-dien-1-one moieties.
Triazine Derivatives: Compounds like melamine or cyanuric acid.
Cyclohexa-2,4-dien-1-one Derivatives: Compounds like quinones or hydroquinones.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may impart unique chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
52752-83-7 |
|---|---|
Molekularformel |
C21H15N3O3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(4,6-diphenoxy-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C21H15N3O3/c25-18-14-8-7-13-17(18)19-22-20(26-15-9-3-1-4-10-15)24-21(23-19)27-16-11-5-2-6-12-16/h1-14,25H |
InChI-Schlüssel |
VXQJQZGUCPRUIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)C3=CC=CC=C3O)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


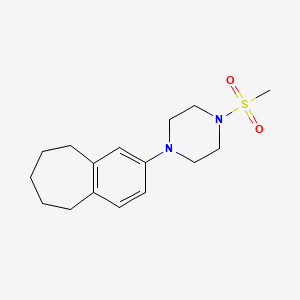
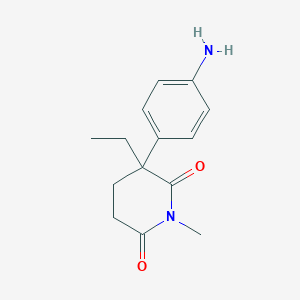
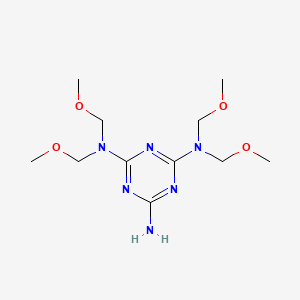
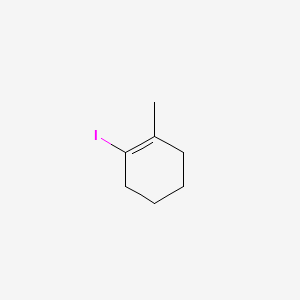
![4-chloro-N-[(4-chlorophenyl)sulfamoyl]aniline](/img/structure/B14653444.png)
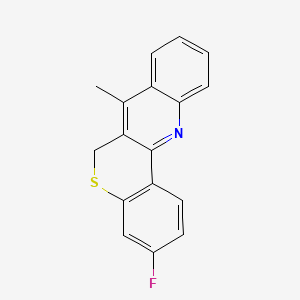
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
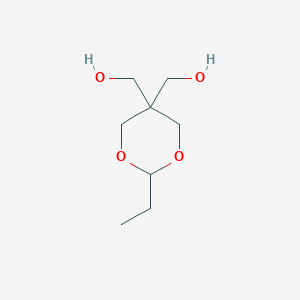
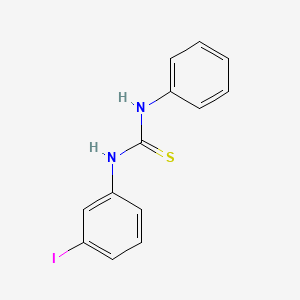


![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
